[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester
Overview
Description
“[3-(4-Bromophenoxy)-propyl]-carbamic acid tert-butyl ester” is a research chemical . It is a type of carbamic acid ester . Carbamic acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular formula of “this compound” is C16H22BrNO3 . The canonical SMILES string isCC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br
. Chemical Reactions Analysis
Carbamic acid, which is a parent compound of several important families of organic compounds including carbamic acids, can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures . Deprotonation of a carbamic acid yields a carbamate anion .Physical and Chemical Properties Analysis
The molar mass of “this compound” is 356.25 g/mol .Scientific Research Applications
Chiral Auxiliaries and Protective Groups
- The compound has been studied in the context of organic syntheses, particularly as a part of chiral auxiliaries and protective groups. For example, its structural relatives have been used in the synthesis of oxazolidinones, which are key intermediates in producing chiral compounds and have applications in asymmetric synthesis (Brenner et al., 2003).
Asymmetric Synthesis
- Research on the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines from L-DOPA derivatives, which are significant for their potential pharmacological activities, also highlights the utility of structurally related carbamate esters (Garcia et al., 2006).
Crystallographic Studies
- The crystal structure analysis of related carbamic acid tert-butyl esters has provided insights into the molecular conformation, intermolecular interactions, and packing, which are crucial for understanding the material's properties and designing new molecules with desired characteristics (Kant et al., 2015).
Protective Group Chemistry
- The development of novel safety-catch amine protecting groups, such as the 9-(4-bromophenyl)-9-fluorenyl group, demonstrates the importance of related structures in facilitating selective deprotection and functional group manipulation in complex organic synthesis (Surprenant & Lubell, 2006).
Marine Natural Products
- Studies on bromophenols from marine red algae, including structural elucidation and evaluation of their radical-scavenging activities, underscore the significance of bromophenyl-based compounds in discovering new antioxidants and understanding their mechanisms of action (Li et al., 2007).
Antioxidant Synthesis and Application
- The synthesis and evaluation of monomeric antioxidants from esterification of phenolic acids with unsaturated fatty alcohols, targeting their application in polymers for improved thermal stability, show the applicational breadth of tert-butyl ester derivatives in material science (Manteghi et al., 2016).
Properties
IUPAC Name |
tert-butyl N-[3-(4-bromophenoxy)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16-9-4-10-18-12-7-5-11(15)6-8-12/h5-8H,4,9-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBGIDFDDHXBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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